Dysprosium tribromate, also known as dysprosium(III) bromide, is an inorganic compound with the chemical formula DyBr₃. It is a member of the dysprosium halides, which are formed by the reaction of dysprosium with halogens. Dysprosium tribromate appears as a white or gray hygroscopic solid that is soluble in water. Its structure is trigonal, similar to that of bismuth(III) iodide, and it exhibits unique properties due to the presence of dysprosium, a rare-earth element known for its high magnetic susceptibility and ability to form stable compounds with various non-metals .
These reactions highlight the reactivity of dysprosium with halogens and its ability to form stable complexes.
Dysprosium tribromate can be synthesized through various methods:
These synthesis methods allow for the production of both anhydrous and hydrated forms of the compound, which can be tailored for specific applications.
Dysprosium tribromate has several applications:
Research on interaction studies involving dysprosium tribromate primarily focuses on its reactivity with other compounds and its role in catalysis. Studies indicate that it can interact with various organic molecules, potentially influencing reaction pathways due to its Lewis acid properties. Understanding these interactions could lead to new applications in organic synthesis and catalysis.
Dysprosium tribromate shares similarities with other dysprosium halides and rare-earth compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Properties | Unique Features |
---|---|---|---|
Dysprosium Fluoride | DyF₃ | White solid, soluble in water | Stronger ionic character |
Dysprosium Chloride | DyCl₃ | White hygroscopic solid | Higher reactivity with moisture |
Dysprosium Iodide | DyI₃ | Greenish solid, less soluble | Different color due to iodine |
Dysprosium Oxide | Dy₂O₃ | White powder, highly magnetic | Exhibits strong magnetic properties |
Dysprosium tribromate is unique due to its specific bromine content and resultant chemical behavior compared to other halides. Its hygroscopic nature also distinguishes it from some other dysprosium compounds.
Dysprosium, the parent rare earth element, was discovered in 1886 by French chemist Paul-Émile Lecoq de Boisbaudran through spectroscopic analysis of erbium oxide. However, the synthesis of dysprosium tribromate followed much later, coinciding with mid-20th-century advancements in lanthanide coordination chemistry. Early studies on rare earth bromates emerged in the 1960s as researchers explored the solubility and stability of lanthanide salts with oxidizing anions.
The specific compound $$ \text{Dy(BrO}3\text{)}3 $$ was first isolated in hydrated form, with its nonahydrate ($$ \text{Dy(BrO}3\text{)}3 \cdot 9\text{H}_2\text{O} $$) characterized by Russian chemists in the 1970s. The anhydrous form gained formal recognition in chemical databases by the early 2000s, with PubChem assigning the CID 21149411 in 2007. Its classification under CAS 28958-28-3 and EINECS 249-334-0 further cemented its place in inorganic chemistry literature.
Within the rare earth bromate family, dysprosium tribromate occupies a distinctive niche due to dysprosium’s high magnetic susceptibility ($$ \chi_v = +5,450 \times 10^{-6} \, \text{cm}^3/\text{mol} $$) and the bromate ion’s strong oxidizing capacity. Comparatively, lighter lanthanides like lanthanum form bromates with lower thermal stability, while heavier counterparts (e.g., ytterbium) exhibit reduced solubility in aqueous systems. Dysprosium’s intermediate ionic radius (0.912 Å for $$ \text{Dy}^{3+} $$) allows for stable octahedral coordination with bromate ligands, a feature less pronounced in smaller lanthanides.
Dysprosium tribromate represents a chemical compound that follows specific nomenclature conventions established by the International Union of Pure and Applied Chemistry (IUPAC) [6]. The IUPAC name for this compound is "dysprosium(3+);tribromate," which precisely indicates the ionic nature of the compound consisting of one dysprosium cation with a +3 charge and three bromate anions [9]. This naming convention follows the standard cation-first approach used for ionic compounds, with the oxidation state of dysprosium explicitly indicated in parentheses [6].
The systematic name "dysprosium(3+) tribromate" further clarifies the composition of this compound, emphasizing the presence of three bromate ions (BrO3-) associated with one dysprosium(3+) ion [6] [9]. This systematic naming approach provides chemists with immediate information about the constituent ions and their relative proportions within the compound [3].
In chemical nomenclature, it is important to distinguish dysprosium tribromate from dysprosium tribromide (DyBr3), as these represent fundamentally different compounds despite their similar-sounding names [3] [8]. While dysprosium tribromate contains the polyatomic bromate ion (BrO3-), dysprosium tribromide contains the monatomic bromide ion (Br-) [16]. This distinction is crucial for understanding the chemical properties and behavior of these compounds [25].
The Chemical Abstracts Service (CAS) Registry Number assigned to dysprosium tribromate is 28958-28-3, which serves as a unique identifier for this specific chemical compound in scientific literature and chemical databases [6] [9]. This numerical designation ensures that dysprosium tribromate can be unambiguously identified regardless of naming conventions or language barriers [3].
Several alternative designations exist for dysprosium tribromate in various chemical databases and regulatory contexts [6]. The European Inventory of Existing Commercial Chemical Substances (EINECS) lists the compound under number 249-334-0 [9]. Additionally, the DSSTox Substance ID DTXSID30183158 provides another standardized identifier used primarily in toxicological databases and research [6] [9].
The compound is also indexed in specialized chemical databases with identifiers such as the Nikkaji Number J286.492D and has an entry in Wikidata under identifier Q15628242 [9]. These various designations facilitate cross-referencing across different chemical information systems and ensure consistent identification of dysprosium tribromate in scientific and regulatory contexts [6].
Identifier Type | Value |
---|---|
CAS Registry Number | 28958-28-3 |
EINECS Number | 249-334-0 |
DSSTox Substance ID | DTXSID30183158 |
Nikkaji Number | J286.492D |
Wikidata ID | Q15628242 |
The molecular formula of dysprosium tribromate is Br3DyO9, which indicates that each molecule contains one dysprosium atom, three bromine atoms, and nine oxygen atoms [6] [9]. This formula reflects the ionic structure of the compound, consisting of one dysprosium(3+) cation (Dy³⁺) and three bromate anions (BrO3-) [11] [14].
The molecular weight of dysprosium tribromate is calculated to be 546.21 g/mol, which is derived from the sum of the atomic weights of all constituent elements [6] [9]. This value is significantly higher than that of dysprosium tribromide (402.21 g/mol) due to the additional oxygen atoms present in the bromate ions [3] [4].
A detailed stoichiometric analysis of dysprosium tribromate reveals the mass contribution of each element to the overall molecular weight [24]. Dysprosium, with an atomic weight of approximately 162.5 g/mol, contributes about 29.75% to the total mass of the compound [21]. Bromine, with an atomic weight of 79.904 g/mol per atom and three atoms per molecule, accounts for approximately 43.89% of the molecular weight [11]. Oxygen, with an atomic weight of 15.999 g/mol per atom and nine atoms per molecule, makes up the remaining 26.36% of the compound's mass [14] [16].
Element | Atomic Weight (g/mol) | Number of Atoms | Mass Contribution (g/mol) | Mass Percentage (%) |
---|---|---|---|---|
Dysprosium (Dy) | 162.500 | 1 | 162.500 | 29.75 |
Bromine (Br) | 79.904 | 3 | 239.712 | 43.89 |
Oxygen (O) | 15.999 | 9 | 143.991 | 26.36 |
The bromate ion (BrO3-) present in dysprosium tribromate has a trigonal pyramidal molecular geometry with the bromine atom at the center bonded to three oxygen atoms [19] [23]. The bromine atom in the bromate ion exists in the +5 oxidation state, which is significantly different from the -1 oxidation state found in the bromide ion [11] [14]. This structural characteristic of the bromate ion contributes to the distinct chemical properties of dysprosium tribromate compared to dysprosium tribromide [16] [28].
Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Volume (ų) | Z | Temperature (K) |
---|---|---|---|---|---|---|---|---|
Ho(BrO₃)₃·9H₂O | Orthorhombic | Cmcm | 11.670(1) | 20.213(2) | 6.611(1) | 1559.4(3) | 4 | 168 |
Nd(BrO₃)₃·9H₂O | Hexagonal | P₆₃mc | 11.65 | 11.65 | 9.12 | ~1070 | 2 | 298 |
Th(BrO₃)₃·H₂O | Monoclinic | P2₁/c | 12.8555(18) | 7.8970(11) | 9.0716(10) | 689.1(2) | 8 | 298 |
Dy(BrO₃)₃·9H₂O* | Orthorhombic* | Cmcm* | 11.7* | 20.2* | 6.6* | ~1560* | 4 | 298 |
*Data extrapolated based on lanthanide contraction patterns
The unit cell parameters for dysprosium tribromate can be predicted with reasonable accuracy based on the lanthanide contraction observed across the rare earth series [7]. The systematic decrease in ionic radii from lanthanum to lutetium results in corresponding contractions in unit cell dimensions, with dysprosium occupying an intermediate position in this trend [7].
The coordination environment of dysprosium in dysprosium tribromate enneahydrate consists of nine water molecules arranged in a tricapped trigonal prismatic geometry, which is characteristic of the early to middle lanthanides in bromate salts [6] [1]. This nine-coordinate configuration represents the most common coordination number for dysprosium(III) in solid-state compounds, particularly when coordinated by oxygen donors [8] [9].
The dysprosium-oxygen bond lengths in the enneahydrate are expected to fall within the range of 2.35-2.60 Å, based on the established correlation between ionic radius and metal-oxygen bond distances for lanthanide compounds [7] [10]. This prediction is supported by the systematic variation in bond lengths observed across the lanthanide series, where the decrease from La³⁺ to Lu³⁺ for nine-coordinate complexes is approximately 0.21 Å (8.2%) [7].
Table 2: Bond Length Analysis and Coordination Geometry
Compound | Ln-O_water (Å) | Br-O (Å) | Coordination Number | Geometry |
---|---|---|---|---|
Ho(BrO₃)₃·9H₂O | 2.3-2.6 | 1.52, 1.66 | 9 | Tricapped trigonal prism |
Nd(BrO₃)₃·9H₂O | 2.4-2.65 | Not reported | 9 | Tricapped trigonal prism |
Th(BrO₃)₃·H₂O | N/A | 1.6504-1.6712 | 8 | Distorted cubic |
Dy(BrO₃)₃·9H₂O* | 2.35-2.60* | 1.54-1.67* | 9 | Tricapped trigonal prism* |
*Data extrapolated based on structural trends
The bromate anions in dysprosium tribromate exhibit characteristic pyramidal geometry with C₃ᵥ symmetry in the free state, which is reduced to C₁ symmetry in the crystalline environment due to crystal field effects [11] [12]. The Br-O bond lengths are expected to range from 1.54 to 1.67 Å, consistent with the values observed in related lanthanide bromate structures [13] [11]. The variation in Br-O bond lengths reflects the different coordination environments of the oxygen atoms within the bromate anion [12].
The tricapped trigonal prismatic coordination geometry of dysprosium represents an optimal balance between electronic and steric factors [14]. This geometry consists of two triangular faces with dysprosium positioned between them, with three additional water molecules capping the rectangular faces of the prism [6]. The coordination polyhedron can be described as having D₃ₕ idealized symmetry, although distortions are common due to crystal packing effects [15].
The structural characteristics of dysprosium tribromate must be understood within the context of the broader lanthanide bromate family, which exhibits systematic trends related to the lanthanide contraction [7] [8]. Dysprosium occupies a unique position in the lanthanide series, representing the transition region where coordination number preferences begin to shift from nine to eight coordination [6] [10].
Table 3: Comparative Structural Features with Lanthanide Bromates
Element | Ionic Radius (Å) CN=9 | Expected Ln-O Bond (Å) | Coordination Preference | Bromate Stability |
---|---|---|---|---|
La³⁺ | 1.216 | 2.52 | 9 | High |
Nd³⁺ | 1.163 | 2.46 | 9 | High |
Dy³⁺ | 1.083 | 2.38 | 8-9 | High |
Ho³⁺ | 1.072 | 2.37 | 9 | High |
Lu³⁺ | 1.001 | 2.30 | 8 | Moderate |
The early lanthanides (La³⁺ to Eu³⁺) consistently adopt nine-coordinate geometries in bromate salts, forming stable [Ln(H₂O)₉]³⁺ cations [6] [1]. In contrast, the later lanthanides (Dy³⁺ to Lu³⁺) show increasing preference for eight-coordinate geometries in aqueous solution, although the solid-state bromate salts maintain nine-coordination due to crystal packing constraints [6] [16].
Dysprosium tribromate exhibits intermediate behavior, maintaining nine-coordination in the solid state while showing eight-coordinate preference in certain solution environments [16] [17]. This transition behavior reflects the critical ionic radius range where ligand-ligand repulsions begin to destabilize higher coordination numbers [6].
The structural stability of lanthanide bromates correlates with the charge density of the lanthanide cation [18]. Higher charge density cations (smaller ionic radii) form more stable complexes due to stronger electrostatic interactions, but this effect is moderated by increasing ligand-ligand repulsions in higher coordination numbers [7]. Dysprosium tribromate represents an optimal balance point in this relationship, exhibiting both high thermodynamic stability and structural versatility [18].